2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride is a complex fluorinated compound with significant applications in various scientific fields. It is classified under perfluoroalkyl substances (PFAS), which are known for their unique properties such as thermal stability and resistance to chemical degradation.
The compound belongs to the class of fluorinated organic compounds, specifically perfluorinated propanoic acids. These compounds are characterized by the presence of multiple fluorine atoms attached to a carbon backbone, which contributes to their unique chemical properties.
The synthesis of 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride typically involves multi-step reactions starting from simpler fluorinated precursors.
Technical Details:
The precise synthetic pathway can vary based on the desired purity and yield of the final product.
The molecular formula for 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride is , indicating a complex structure with multiple functional groups.
Data:
OC(=O)C(F)(OC(F)(F)C(F)(F)C(F)(F)F)C(F)(F)F
InChI=1S/C8F16O5S/c9-4(1(19)20)6(12)8(14)7(13)5(11)15/h(H19,H20)
The structure features a central propanoic acid moiety substituted with multiple hexafluoroalkyl chains.
The compound can participate in various chemical reactions typical of fluorinated organic compounds. These include nucleophilic substitutions and reactions with electrophiles due to the presence of reactive functional groups like the carbonyl group.
Technical Details:
The stability of the fluorinated groups often leads to low reactivity under standard conditions.
The mechanism of action for 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride primarily involves its interactions with biological systems or environmental components.
Data:
These properties make it suitable for specialized industrial applications where chemical stability is paramount.
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride finds applications in:
This compound exemplifies the growing interest in fluorinated compounds within scientific research due to their unique properties and potential applications across various fields.
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: